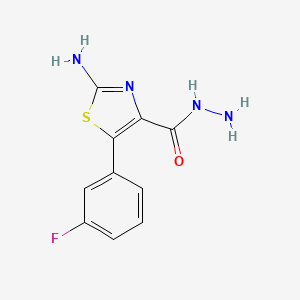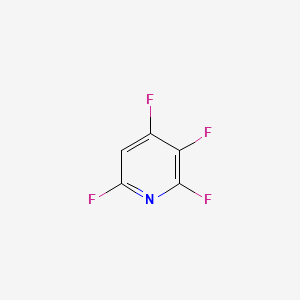![molecular formula C8H10ClNS B1273277 2-[(4-クロロフェニル)チオ]エタンアミン CAS No. 36155-35-8](/img/structure/B1273277.png)
2-[(4-クロロフェニル)チオ]エタンアミン
概要
説明
2-[(4-Chlorophenyl)thio]ethanamine is an organic compound with the molecular formula C8H10ClNS. It is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to an ethanamine moiety.
科学的研究の応用
2-[(4-Chlorophenyl)thio]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
生化学分析
Biochemical Properties
2-[(4-Chlorophenyl)thio]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the biochemical pathways they regulate .
Cellular Effects
2-[(4-Chlorophenyl)thio]ethanamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by interacting with specific receptors on the cell surface . This interaction can lead to changes in gene expression, which in turn affects cellular metabolism and other cellular functions .
Molecular Mechanism
The molecular mechanism of 2-[(4-Chlorophenyl)thio]ethanamine involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, which ultimately affects various cellular processes . For instance, its interaction with monoamine oxidases can lead to the inhibition of these enzymes, thereby affecting the oxidation of monoamines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Chlorophenyl)thio]ethanamine can change over time. The compound is relatively stable at room temperature, but its stability can be affected by various factors such as light and temperature . Over time, the compound may degrade, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to 2-[(4-Chlorophenyl)thio]ethanamine can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-[(4-Chlorophenyl)thio]ethanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes . For instance, high doses of 2-[(4-Chlorophenyl)thio]ethanamine can lead to toxic or adverse effects, including cellular damage and alterations in metabolic pathways . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable biochemical response .
Metabolic Pathways
2-[(4-Chlorophenyl)thio]ethanamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases, which play a crucial role in the metabolism of monoamines . These interactions can affect the metabolic flux and levels of various metabolites . Additionally, the compound can influence other metabolic pathways by modulating the activity of specific enzymes and cofactors .
Transport and Distribution
Within cells and tissues, 2-[(4-Chlorophenyl)thio]ethanamine is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . This interaction can affect the localization and accumulation of the compound within different cellular compartments . For instance, it may accumulate in certain organelles, leading to localized biochemical effects .
Subcellular Localization
The subcellular localization of 2-[(4-Chlorophenyl)thio]ethanamine is influenced by various factors, including targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell . The localization of 2-[(4-Chlorophenyl)thio]ethanamine can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)thio]ethanamine typically involves the reaction of 4-chlorothiophenol with ethylene diamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the ethylene diamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[(4-Chlorophenyl)thio]ethanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)thio]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)thio]ethanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Similar structure but lacks the thioether linkage.
4-Chlorophenethylamine: Another related compound with a different substitution pattern on the phenyl ring
Uniqueness
2-[(4-Chlorophenyl)thio]ethanamine is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBWTYKNMYIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383186 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-35-8 | |
| Record name | 2-[(4-chlorophenyl)thio]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















